1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and an acetamidoacetyl group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine-2-carboxylic acid with acetamidoacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques to achieve high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoacetyl group, where nucleophiles such as amines or thiols replace the acetamido group, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis of the compound can lead to the cleavage of the acetamidoacetyl group, yielding pyrrolidine-2-carboxylic acid and acetic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The acetamidoacetyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
1-(2-Acetamidoacetyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the acetamidoacetyl group, resulting in different chemical and biological properties.
N-Acetylproline: Contains an acetyl group instead of the acetamidoacetyl group, leading to variations in reactivity and applications.
Proline derivatives: Various proline derivatives with different substituents can exhibit unique properties and uses in research and industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2-acetamidoacetyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7H,2-5H2,1H3,(H,10,12)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPYHWQBGPPKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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